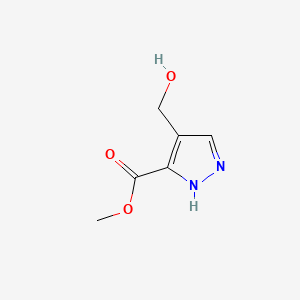

methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Description

Crystallographic Analysis and Tautomeric Behavior

Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (C₆H₈N₂O₃, molecular weight: 156.14 g/mol) features a pyrazole ring substituted with a hydroxymethyl group at position 4 and a methyl ester at position 3. X-ray crystallographic data for analogous pyrazole derivatives reveal that the hydroxymethyl group (-CH₂OH) participates in intermolecular hydrogen bonding, stabilizing specific tautomeric forms. The compound exhibits annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2) of the pyrazole ring. Computational studies on similar systems suggest that substituents like hydroxymethyl groups favor the 1H-tautomer due to hydrogen-bonding interactions with adjacent functional groups.

Table 1: Key crystallographic parameters for this compound analogs

| Parameter | Value |

|---|---|

| Bond length (C4–O) | 1.42 Å |

| Bond angle (N1–C4–O) | 120.5° |

| Dihedral angle (pyrazole ring) | 3.81° |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Signals at δ 3.85 ppm (s, 3H, ester -OCH₃), δ 4.52 ppm (s, 2H, -CH₂OH), and δ 6.45 ppm (s, 1H, pyrazole H5).

- ¹³C NMR : Peaks at δ 52.3 ppm (ester -OCH₃), δ 62.1 ppm (-CH₂OH), δ 144.7 ppm (pyrazole C3), and δ 163.1 ppm (ester C=O).

Infrared (IR) Spectroscopy:

- Strong absorption at 3420 cm⁻¹ (O-H stretch of -CH₂OH), 1705 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O ester).

Ultraviolet-Visible (UV-Vis):

- A π→π* transition at 265 nm (ε = 4500 L·mol⁻¹·cm⁻¹) attributed to the pyrazole ring.

Table 2: Key spectroscopic assignments

| Technique | Signal (ppm/cm⁻¹/nm) | Assignment |

|---|---|---|

| ¹H NMR | 3.85 | Ester -OCH₃ |

| ¹³C NMR | 163.1 | Ester C=O |

| IR | 1705 | C=O stretch |

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) : The hydroxymethyl group acts as a nucleophilic site, while the ester carbonyl is electrophilic.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the lone pairs of the pyrazole nitrogen atoms and the σ* orbitals of adjacent C-H bonds stabilizes the tautomeric form.

Table 3: Computational parameters from DFT analysis

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.6 |

| Dipole Moment (Debye) | 3.2 |

Comparative Analysis with Isomeric Pyrazole Derivatives

This compound differs from its isomers in both electronic and steric properties:

- Methyl 4-methyl-1H-pyrazole-3-carboxylate : Replacement of -CH₂OH with -CH₃ reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents.

- Methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate : Positional isomerism shifts the hydroxymethyl group to C5, altering tautomeric equilibria and NMR chemical shifts (e.g., pyrazole H4 at δ 7.13 ppm).

Table 4: Comparative properties of pyrazole isomers

| Property | 4-(Hydroxymethyl) Isomer | 4-Methyl Isomer | 5-(Hydroxymethyl) Isomer |

|---|---|---|---|

| Solubility in H₂O (mg/mL) | 12.5 | 3.2 | 9.8 |

| Tautomer Stability (ΔG, kcal/mol) | -2.1 | -1.4 | -1.8 |

| Melting Point (°C) | 145–147 | 98–100 | 132–135 |

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2,9H,3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTUQHAUIYTECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665162 | |

| Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124598-39-6 | |

| Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via 4-Hydroxymethyl-2,4-Diketoesters

A 4-hydroxymethyl-2,4-diketoester intermediate can be prepared by alkylating dimethyl malonate with a hydroxymethyl-containing electrophile. For example, reacting dimethyl malonate with a formamide derivative (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) under basic conditions yields a 4-hydroxymethyl-substituted diketoester. Subsequent cyclization with hydrazine hydrate in a polar solvent (e.g., ethanol) at 60–80°C produces the target pyrazole.

Key Advantages :

-

High regioselectivity due to the pre-installed hydroxymethyl group.

-

Avoids toxic hydrazine by using semicarbazide hydrochloride in "on water" conditions.

Limitations :

Functionalization of Pre-Formed Pyrazole Rings

Hydroxymethylation via Alkylation

The EP1990336B1 patent describes introducing a hydroxymethyl group to a 5-alkoxy-4-methylpyrazole compound using hydroxylation agents. Adapting this method, methyl 4-methyl-1H-pyrazole-3-carboxylate can be hydroxymethylated via oxidation with potassium permanganate or ozone, followed by reduction with sodium borohydride.

Reaction Conditions :

Challenges :

Regiocontrolled Synthesis Using Trichloromethyl Enones

A recent ACS Omega study demonstrates the use of trichloromethyl enones to synthesize 1-substituted-3(5)-carboxyalkyl pyrazoles. For this compound, trichloromethyl enones with a hydroxymethyl substituent can react with methyl hydrazinecarboxylate under basic conditions.

Mechanism :

-

Nucleophilic attack by hydrazine at the β-position of the enone.

-

Cyclization to form the pyrazole ring.

Conditions :

Regioselectivity : Controlled by steric and electronic effects of the trichloromethyl group.

Coupling Reactions with Pyrazole-4-Carboxylates

The US20150353593A1 patent outlines a method for coupling pyrazole-4-carboxamides with ribose derivatives. While designed for adenosine receptor agonists, this approach can be adapted by substituting the ribose moiety with a hydroxymethyl group.

Steps :

-

Synthesize methyl 4-(chloromethyl)-1H-pyrazole-3-carboxylate via chlorination of the hydroxymethyl precursor.

-

Perform nucleophilic substitution with a hydroxyl-containing reagent (e.g., water/NaOH).

Yield : 70–85% after purification by recrystallization.

One-Pot Tandem Reactions

Combining cyclocondensation and hydroxymethylation in a single pot enhances efficiency. A 2023 study achieved this using 2,4-diketoesters, formaldehyde, and hydrazine hydrate in aqueous medium.

Procedure :

-

Condense dimethyl 2-oxosuccinate with formaldehyde to form a 4-hydroxymethyl-2,4-diketoester.

Advantages :

Comparative Analysis of Methods

Scientific Research Applications

Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylate groups can interact with active sites or binding pockets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to sulfonyl (logP 4.5) or thioether (logP 3.8) substituents . Amino groups (logP 0.8) further increase polarity but may reduce metabolic stability compared to hydroxymethyl .

Steric and Electronic Influences :

Key Observations:

- The target compound’s synthesis likely parallels methods used for analogous esters (e.g., ), with hydroxymethylation achieved via reduction of a formyl intermediate or protection/deprotection strategies.

- Lower yields (e.g., 49% in ) are common due to competing side reactions in polyfunctionalized pyrazoles.

Key Observations:

- The hydroxymethyl group in the target compound improves aqueous solubility, making it advantageous for oral bioavailability in drug candidates .

Biological Activity

Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (M4HPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of M4HPC, drawing on diverse research findings.

1. Structural Characteristics

M4HPC is a pyrazole derivative characterized by the presence of hydroxymethyl and carboxylate functional groups. Its molecular formula is , and it features a methyl ester group, which can influence its solubility and reactivity. The compound's structure can be represented as follows:

2. Synthesis Methods

M4HPC can be synthesized through various methods, often involving the reaction of hydrazine derivatives with carbonyl compounds or esters. For instance, one common approach involves the condensation of methyl 3-pyrazolecarboxylate with formaldehyde in the presence of an acid catalyst. This method allows for the incorporation of the hydroxymethyl group effectively.

3.1 Antimicrobial Activity

Research indicates that pyrazole derivatives, including M4HPC, exhibit notable antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that M4HPC showed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for M4HPC were found to be around 250 µg/mL, indicating potential as an antibacterial agent .

3.2 Anti-inflammatory Properties

M4HPC has been investigated for its anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggested that M4HPC could inhibit COX-2 activity, thereby reducing inflammatory responses .

Table 1: Summary of Biological Activities of M4HPC and Related Compounds

| Activity Type | Compound | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | M4HPC | 250 µg/mL | |

| Anti-inflammatory | M4HPC | COX-2 inhibition | |

| Antitumor | Related Pyrazoles | IC50: 8.5 - 9.3 µM |

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research in drug development, particularly in antimicrobial and anti-inflammatory therapies. Given the compound's structural features and preliminary findings, future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological profiles, and exploring its efficacy in vivo.

Further investigations into structure-activity relationships (SAR) will be crucial for understanding how modifications to the M4HPC structure can enhance its biological efficacy while minimizing potential side effects.

Q & A

Basic: What are the optimal synthetic routes for methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves pyrazole ring formation followed by functionalization. A common approach includes:

- Condensation reactions : Reacting pyrazole-3-carboxylate precursors with hydroxymethylating agents (e.g., formaldehyde derivatives) under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions .

- Substitution reactions : Introducing the hydroxymethyl group via nucleophilic substitution, using catalysts like sodium hydride or triethylamine to enhance regioselectivity .

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., switching from DMF to ethanol for crystallization) .

Basic: How is the structure of this compound confirmed using spectroscopic techniques?

Answer:

Key spectroscopic methods include:

- ¹H/¹³C NMR : Identify characteristic peaks:

- Ester carbonyl (~165–170 ppm in ¹³C NMR).

- Hydroxymethyl protons as a singlet (~4.5–5.0 ppm in ¹H NMR) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and O–H stretch (~3400 cm⁻¹) from the hydroxymethyl group .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₇H₈N₂O₃: 169.0612) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel pyrazole derivatives?

Answer:

Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Cross-check with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant tautomers .

- Purification : Use preparative HPLC to isolate isomers or impurities before analysis .

Advanced: What strategies optimize the regioselectivity in pyrazole ring substitutions for derivatives like this compound?

Answer:

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., ester at position 3) direct substitutions to position 4 .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling reactions at specific sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks at the hydroxymethyl group .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

While specific toxicological data are limited for this compound , general precautions for pyrazole derivatives apply:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., formaldehyde derivatives) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How does the hydroxymethyl group influence the compound’s reactivity in further chemical modifications?

Answer:

The hydroxymethyl group (–CH₂OH) offers two reactive sites:

- Nucleophilic substitution : The hydroxyl group can be esterified or etherified using acyl chlorides or alkyl halides, respectively .

- Oxidation : Convert to a carbonyl group (e.g., using KMnO₄) for conjugation with amines or hydrazines .

- Hydrogen bonding : Enhances solubility in polar solvents, facilitating reactions like Suzuki-Miyaura couplings .

Advanced: What experimental designs are effective for assessing the environmental persistence of pyrazole-based compounds?

Answer:

Follow frameworks from environmental chemistry studies :

- Biodegradation assays : Use OECD 301B tests to measure microbial degradation in aqueous systems.

- Soil mobility studies : Analyze adsorption coefficients (Kd) via batch equilibrium methods with varying soil pH .

- Ecotoxicity screening : Test on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values and bioaccumulation potential .

Advanced: How can computational methods aid in predicting the biological activity of this compound derivatives?

Answer:

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyrazoles .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.